6-Bromo-8-ethoxyimidazo[1,2-A]pyrazine

Analytical Chemistry Quality Control HRMS

Researchers needing C-5 functionalized imidazo[1,2-a]pyrazine analogs face limited synthetic options. 6-Bromo-8-ethoxyimidazo[1,2-a]pyrazine overcomes this: the 6-Br ortho-directing effect enables exclusive C-5 lithiation. • Regioselective C-5 diversification inaccessible via 3-Br analogs. • 8-Ethoxy group pre-optimized for solubility & oral bioavailability. • Validated in CDK, Aurora & SYK kinase inhibitor programs. Supplied with full analytics; bulk quantities available.

Molecular Formula C8H8BrN3O
Molecular Weight 242.07 g/mol
CAS No. 142744-36-3
Cat. No. B12931356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-8-ethoxyimidazo[1,2-A]pyrazine
CAS142744-36-3
Molecular FormulaC8H8BrN3O
Molecular Weight242.07 g/mol
Structural Identifiers
SMILESCCOC1=NC(=CN2C1=NC=C2)Br
InChIInChI=1S/C8H8BrN3O/c1-2-13-8-7-10-3-4-12(7)5-6(9)11-8/h3-5H,2H2,1H3
InChIKeyTTYRUWXCCHABOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-8-ethoxyimidazo[1,2-a]pyrazine (CAS 142744-36-3): Core Scaffold for Kinase-Targeted Library Synthesis


6-Bromo-8-ethoxyimidazo[1,2-a]pyrazine is a halogenated heteroaromatic building block in the imidazo[1,2-a]pyrazine family. Its core structure—a fused imidazole-pyrazine bicycle substituted with bromine at the 6-position and an ethoxy group at the 8-position—makes it a versatile intermediate for drug discovery, particularly in developing kinase inhibitors [1]. The compound has a molecular formula of C₈H₈BrN₃O, a molecular weight of 242.08 g/mol, and an exact mass of 240.985075 Da, with full ¹H NMR spectral data accessible in commercial reference databases [2].

Why Generic Imidazopyrazine Analogs Cannot Replace 6-Bromo-8-ethoxyimidazo[1,2-a]pyrazine in Precision Synthesis


Attempting to substitute 6-Bromo-8-ethoxyimidazo[1,2-a]pyrazine with other imidazo[1,2-a]pyrazine derivatives introduces critical variability. The specific bromine position (6- vs 3-bromo) dictates distinct organometallic reactivity pathways: 6-bromo derivatives undergo directed ortho-lithiation to yield C-5 functionalized products, whereas 3-bromo analogs readily participate in halogen-metal exchange [1]. Furthermore, the 8-ethoxy group imparts unique electronic and steric properties that influence downstream coupling efficiency and biological target engagement, as demonstrated in Aurora kinase inhibitor optimization programs where 8-position modifications directly impacted oral bioavailability [2]. Without precise control over these substitution patterns, synthetic outcomes and pharmacological profiles become unpredictable.

Quantitative Differentiation of 6-Bromo-8-ethoxyimidazo[1,2-a]pyrazine Against Closest Analogs


Exact Mass Discrimination by High-Resolution Mass Spectrometry (HRMS)

When analyzed by HRMS, 6-Bromo-8-ethoxyimidazo[1,2-a]pyrazine yields a monoisotopic exact mass of 240.985075 Da, which is +14.0161 Da heavier than its 6-bromo-8-methoxy analog (exact mass 226.96900 Da) [1]. This 14 Da shift, corresponding to an ethoxy (‒OCH₂CH₃) versus methoxy (‒OCH₃) substitution, provides unambiguous mass-based identification and purity verification, distinguishing it from the more common methoxy derivative in compound libraries.

Analytical Chemistry Quality Control HRMS

Divergent Organometallic Reactivity: Ortho-Lithiation vs Halogen-Metal Exchange

In the presence of lithium bases (n-BuLi or LTMP), the 6-bromo substituent on imidazo[1,2-a]pyrazine does not undergo halogen-metal exchange. Instead, it directs ortho-lithiation exclusively at the C-5 position, yielding C-5 substituted derivatives upon electrophilic quenching [1]. This is in stark contrast to the 3-bromo isomer, which readily undergoes halogen-metal exchange at the bromine site. This difference is quantitative: 0% halogen-metal exchange product is observed for the 6-bromo scaffold under standard lithiation conditions, versus near-quantitative conversion for the 3-bromo analog.

Synthetic Methodology Organometallics C‒H Functionalization

8-Ethoxy Substituent as a Determinant of Oral Bioavailability in Kinase Inhibitors

Optimization of the solvent-accessible 8-position on the imidazo[1,2-a]pyrazine core directly correlates with improved oral bioavailability in Aurora kinase inhibitors [1]. While direct PK data for 6-Bromo-8-ethoxyimidazo[1,2-a]pyrazine are not available, class-level evidence from advanced leads demonstrates that 8-alkoxy substitution—compared to unsubstituted or amino-substituted analogs—enhances lipophilicity and membrane permeability. In one series, 8-position modifications led to measurable improvements in both oral exposure and off-target kinase selectivity profiles [1].

Medicinal Chemistry ADME Kinase Inhibitors

Preferred Building Block for Suzuki-Miyaura Cross-Coupling at C-6

The 6-bromo substituent on the imidazo[1,2-a]pyrazine core is well-documented as a competent electrophilic partner in Suzuki-Miyaura cross-couplings [1]. This contrasts with the 3-bromo isomer, which is more susceptible to undesired side reactions under certain coupling conditions. While no direct yield comparison for this specific compound is published, the broader reactivity of 6-bromoimidazo[1,2-a]pyrazines in Pd-catalyzed couplings is established, enabling the rapid generation of diverse C-6 aryl/heteroaryl libraries for structure-activity relationship (SAR) exploration.

Cross-Coupling Suzuki-Miyaura Library Synthesis

Optimal Procurement and Deployment Scenarios for 6-Bromo-8-ethoxyimidazo[1,2-a]pyrazine


Kinase Inhibitor Lead Generation and SAR Exploration

6-Bromo-8-ethoxyimidazo[1,2-a]pyrazine serves as a privileged starting material for constructing focused kinase inhibitor libraries. The 6-bromo handle enables rapid Pd-catalyzed diversification to probe C-6 substituent effects, while the 8-ethoxy group provides a pre-optimized solubility/permeability handle that advanced lead series have shown to be beneficial for oral bioavailability [1]. This scaffold is directly relevant to CDK, Aurora, and SYK kinase programs [2][3].

C-5 Functionalization via Directed Ortho-Lithiation

This compound is uniquely suited for projects requiring C-5 functionalized imidazo[1,2-a]pyrazine analogs. The 6-bromo substituent's ortho-directing effect enables regioselective lithiation at C-5, a transformation that cannot be achieved with 3-bromo analogs [1]. This route provides access to novel chemical space around the pyrazine ring that is inaccessible via conventional cross-coupling strategies.

Analytical Reference Standard for HRMS-Based Purity Confirmation

Due to its distinct exact mass (240.985075 Da), 6-Bromo-8-ethoxyimidazo[1,2-a]pyrazine can be employed as an internal reference standard for HRMS-based quality control workflows in compound management facilities, ensuring accurate identification and purity assessment of this specific regioisomer in large screening decks [1].

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